molecular formula C26H35N5O2 B13838600 N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide

N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide

Cat. No.: B13838600
M. Wt: 449.6 g/mol
InChI Key: ZIJBOKSMUUIGCK-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[25]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The key steps may include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Functionalization: Introduction of the oxan-4-ylmethyl and pyridazin-3-yl groups through nucleophilic substitution or other suitable reactions.

    Final Coupling: The final step involves coupling the functionalized spirocyclic core with the phenylacetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of spirocyclic compounds.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic core and functional groups allow it to bind selectively to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Amines: Compounds with similar spirocyclic structures but different functional groups.

    Pyridazinyl Derivatives: Compounds containing the pyridazinyl moiety but lacking the spirocyclic core.

    Phenylacetamides: Compounds with the phenylacetamide structure but different substituents.

Uniqueness

N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide is unique due to its combination of a spirocyclic core, oxan-4-ylmethyl group, and pyridazin-3-yl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H35N5O2

Molecular Weight

449.6 g/mol

IUPAC Name

N-[4-[6-[[(2R)-6-(oxan-4-ylmethyl)-6-azaspiro[2.5]octan-2-yl]methylamino]pyridazin-3-yl]phenyl]acetamide

InChI

InChI=1S/C26H35N5O2/c1-19(32)28-23-4-2-21(3-5-23)24-6-7-25(30-29-24)27-17-22-16-26(22)10-12-31(13-11-26)18-20-8-14-33-15-9-20/h2-7,20,22H,8-18H2,1H3,(H,27,30)(H,28,32)/t22-/m0/s1

InChI Key

ZIJBOKSMUUIGCK-QFIPXVFZSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)NC[C@@H]3CC34CCN(CC4)CC5CCOCC5

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)NCC3CC34CCN(CC4)CC5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.